beta-L-Tagatopyranose

Description

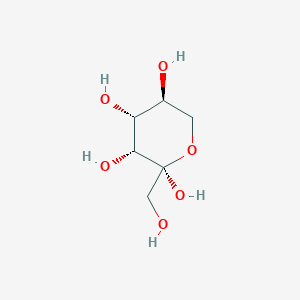

Structure

2D Structure

3D Structure

Properties

CAS No. |

41847-58-9 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m0/s1 |

InChI Key |

LKDRXBCSQODPBY-KCDKBNATSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Stereospecific Synthesis of beta-L-Tagatopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of beta-L-Tagatopyranose, a rare L-sugar with potential applications in the pharmaceutical and biotechnology sectors. The document details established chemical and enzymatic methodologies, presenting quantitative data in structured tables, providing in-depth experimental protocols, and illustrating reaction pathways and workflows through diagrams.

Introduction to L-Tagatose

L-Tagatose, the L-enantiomer of the low-calorie sweetener D-tagatose, is a ketohexose that has garnered interest for its unique biological properties. Unlike its D-counterpart, L-tagatose is not readily metabolized by the human body, making it a candidate for various applications where a non-caloric sugar with specific stereochemistry is required. The stereospecific synthesis of this compound is crucial for obtaining the pure enantiomer necessary for research and development in areas such as drug delivery, glycobiology, and as a chiral building block in complex organic synthesis.

Chemical Synthesis of this compound

The primary chemical method for the stereospecific synthesis of L-tagatose involves the isomerization of L-galactose. This reaction is typically carried out under alkaline conditions using a metal hydroxide catalyst, which facilitates the epimerization at the C-2 position.

Isomerization of L-Galactose using Calcium Hydroxide

A high-yield process for the synthesis of L-tagatose from L-galactose involves the use of calcium hydroxide. The reaction proceeds via the formation of a calcium-tagatose complex, which precipitates from the solution, thereby driving the equilibrium towards the formation of L-tagatose. Subsequent neutralization of the complex releases the free sugar.

Reaction Pathway: Isomerization of L-Galactose to L-Tagatose

Caption: Chemical synthesis of L-tagatose from L-galactose.

Table 1: Quantitative Data for Chemical Synthesis of L-Tagatose

| Parameter | Value | Reference |

| Starting Material | L-Galactose | [1] |

| Catalyst | Calcium Hydroxide (Ca(OH)₂) | [1] |

| Co-catalyst | Calcium Acetate | [1] |

| Solvent | Water | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 44% | [1] |

Detailed Experimental Protocol: Chemical Synthesis

Materials:

-

L-Galactose (0.5 g)

-

Calcium Hydroxide (0.2 g)

-

Calcium Acetate (22 mg)

-

Deionized Water (10 mL)

-

Carbon Dioxide (gas)

-

Magnetic stirrer and stir bar

-

25 mL Erlenmeyer flask

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

To a 25 mL Erlenmeyer flask equipped with a magnetic stirrer, add L-galactose (0.5 g), deionized water (5 mL), calcium hydroxide (0.2 g), and calcium acetate (22 mg)[1].

-

Stir the mixture at room temperature.

-

After 2 hours, a precipitate of the calcium hydroxide-L-tagatose complex will form.

-

Collect the precipitate by filtration.

-

Resuspend the sticky complex in 5 mL of fresh deionized water.

-

Bubble carbon dioxide gas through the slurry until the pH is below 7.0 to neutralize the complex and precipitate calcium carbonate.

-

Filter the solution to remove the calcium carbonate precipitate.

-

The resulting solution containing L-tagatose can be further purified by deionization and concentrated in vacuo to a syrup.

-

Seeding with a few crystals of L-tagatose can induce crystallization to obtain pure this compound.

Enzymatic and Microbial Synthesis of this compound

Enzymatic and microbial methods offer high stereospecificity under mild reaction conditions, presenting an attractive alternative to chemical synthesis.

Epimerization of L-Sorbose using D-Tagatose 3-Epimerase (DTEase)

D-Tagatose 3-epimerases (DTEases) are enzymes that can catalyze the epimerization of various ketoses at the C-3 position. While primarily studied for D-sugars, some DTEases have shown activity towards L-sugars, enabling the conversion of L-sorbose to L-tagatose.

Reaction Pathway: Enzymatic Synthesis of L-Tagatose from L-Sorbose

Caption: Enzymatic synthesis of L-tagatose from L-sorbose.

Table 2: Quantitative Data for Enzymatic Synthesis of L-Tagatose from L-Sorbose

| Parameter | Value | Reference |

| Starting Material | L-Sorbose | [2] |

| Enzyme | D-Tagatose 3-Epimerase (from Caballeronia fortuita) | [2] |

| Specific Activity towards L-Sorbose | 55 ± 1.8 U/mg | [2] |

| Optimal pH | 7.5 | [2] |

| Optimal Temperature | 65°C | [2] |

| Co-factor | Co²⁺ | [2] |

Detailed Experimental Protocol: Enzymatic Synthesis from L-Sorbose (General Approach)

Materials:

-

L-Sorbose

-

Purified D-Tagatose 3-Epimerase (DTEase)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Co²⁺ salt solution (e.g., CoCl₂)

-

Reaction vessel (e.g., temperature-controlled shaker)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing L-sorbose in the appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add the Co²⁺ cofactor to the reaction mixture to the desired final concentration (e.g., 1 mM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C).

-

Initiate the reaction by adding a known amount of purified DTEase.

-

Incubate the reaction for a specific period, with periodic sampling to monitor the progress.

-

Stop the reaction by adding a quenching solution or by heat inactivation.

-

Analyze the reaction mixture by HPLC to determine the concentration of L-tagatose and calculate the conversion yield.

-

Purify L-tagatose from the reaction mixture using chromatographic techniques (e.g., ion-exchange chromatography or simulated moving bed chromatography).

Microbial Production from L-Psicose using Enterobacter aerogenes

Certain microorganisms can directly convert L-psicose to L-tagatose through a reduction and subsequent oxidation process. Enterobacter aerogenes 230S has been identified as a strain capable of this bioconversion.

Reaction Pathway: Microbial Production of L-Tagatose from L-Psicose

Caption: Microbial production of L-tagatose from L-psicose.

Table 3: Quantitative Data for Microbial Production of L-Tagatose

| Parameter | Value | Reference |

| Microorganism | Enterobacter aerogenes 230S | [3] |

| Substrate | L-Psicose | [3] |

| Substrate Concentration | 5% | [3] |

| Additive for enhanced conversion | Glycerol | [3] |

| Conversion Ratio | > 60% | [3] |

Detailed Experimental Protocol: Microbial Production from L-Psicose

Materials:

-

Enterobacter aerogenes 230S culture

-

Growth medium (e.g., nutrient broth with xylitol for cell preparation)

-

Production medium containing L-psicose (5%) and glycerol

-

Fermenter or shake flasks

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Cultivate Enterobacter aerogenes 230S in a suitable growth medium. Cells grown on xylitol have shown good conversion potential[3].

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Prepare a production medium containing 5% L-psicose and a polyol such as glycerol.

-

Inoculate the production medium with the prepared E. aerogenes cell biomass.

-

Incubate the culture under optimized conditions (e.g., temperature, pH, aeration).

-

Monitor the conversion of L-psicose to L-tagatose over time using HPLC analysis.

-

After achieving the desired conversion, separate the cells from the culture broth by centrifugation or filtration.

-

Purify L-tagatose from the supernatant using downstream processing techniques such as chromatography.

Purification and Characterization of this compound

Purification

The final step in any synthesis is the purification of the target compound. For L-tagatose, common methods include:

-

Crystallization: As demonstrated in the chemical synthesis protocol, crystallization from a concentrated syrup can yield high-purity product.

-

Chromatography: Ion-exchange chromatography is effective for separating sugars from charged impurities. For large-scale production, simulated moving bed (SMB) chromatography can be employed for efficient separation of L-tagatose from other isomers.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 4: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| IUPAC Name | (2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4] |

| Optical Rotation | The identity of crystalline L-tagatose was confirmed by optical rotation. | [3] |

| ¹H NMR (D₂O) | Data for the D-enantiomer is available and can be used as a reference for the expected spectrum of the L-enantiomer (mirror image spectrum). | [5][6] |

| ¹³C NMR (D₂O) | The identity of crystalline L-tagatose was confirmed by ¹³C-NMR spectra. | [3] |

Experimental and Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

This guide has detailed the primary stereospecific methods for synthesizing this compound. The chemical synthesis from L-galactose offers a high-yield, albeit potentially less environmentally friendly, route. Enzymatic and microbial methods provide highly specific and greener alternatives, with ongoing research likely to improve yields and process efficiency. The choice of synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and available equipment. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this rare sugar.

References

- 1. US5078796A - Process for manufacturing tagatose - Google Patents [patents.google.com]

- 2. Characterization of a d-tagatose 3-epimerase from Caballeronia fortuita and its application in rare sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct production of L-tagatose from L-psicose by Enterobacter aerogenes 230S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H12O6 | CID 10176372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003418) [hmdb.ca]

- 6. D-tagatose(87-81-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of beta-L-Tagatopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tagatose, a rare monosaccharide and a stereoisomer of D-tagatose, is a ketohexose with emerging interest in the pharmaceutical and food industries. Its potential applications as a therapeutic agent, particularly in the context of diabetes and atherosclerosis, have brought its physical and chemical properties into sharp focus.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of beta-L-Tagatopyranose, its primary anomeric form in solution. The document details experimental methodologies for its characterization and presents its metabolic context.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various scientific and industrial settings. While specific data for the beta-L-anomer is limited, the following tables summarize the known quantitative data for L-Tagatose. It is important to note that in aqueous solutions, monosaccharides exist in equilibrium between their different anomeric and isomeric forms, a phenomenon known as mutarotation.[3]

Table 1: Physical Properties of L-Tagatose

| Property | Value | Source |

| Melting Point | 131 °C | [1] |

| Specific Rotation ([α]D) | +1° (c = 2 in water at 16°C) | [1] |

| Solubility | Soluble in water | [1] |

| Appearance | White to light yellow crystalline powder | [1][4] |

Table 2: Chemical and Molecular Properties of L-Tagatose

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [1][2][5] |

| Molecular Weight | 180.16 g/mol | [1][2][5] |

| IUPAC Name | (3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | [5] |

| InChI Key | BJHIKXHVCXFQLS-LFRDXLMFSA-N | [5] |

| CAS Number | 17598-82-2 | [1][2][5] |

| pKa | 11.86 ± 0.20 (Predicted) | [1] |

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental protocols. The following sections detail the methodologies for determining its key physical and chemical properties.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid particle liquefies (T2) are recorded.

-

Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow.

Measurement of Specific Rotation

Optical rotation is a key characteristic of chiral molecules like monosaccharides.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically distilled water. The concentration (c) is expressed in g/mL.

-

Polarimeter Setup: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm). The sample cell (polarimeter tube) of a known path length (l) in decimeters is filled with the prepared solution.

-

Measurement: The observed optical rotation (α) in degrees is measured. A blank reading with the solvent alone is also taken and subtracted from the sample reading.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The temperature and wavelength are also reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of carbohydrates.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters to observe include chemical shifts (δ), coupling constants (J), and integration values.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single peaks for each unique carbon.

-

2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons.

-

-

Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to their respective positions in the this compound molecule.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

Methodology:

-

Crystallization: Single crystals of high purity this compound are grown from a supersaturated solution. This is often the most challenging step and may require screening various solvents and conditions.

-

X-ray Diffraction: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam.

-

Data Collection: The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and a molecular model is built and refined to best fit the experimental data. The final output is a detailed 3D model of the molecule, including bond lengths, bond angles, and stereochemistry.

Biological Context and Pathways

While research on the specific biological roles of L-Tagatose is ongoing, studies on its D-enantiomer provide significant insights into its likely metabolic fate and biological effects. D-Tagatose is known to be a low-calorie sweetener that is only partially absorbed in the small intestine. The absorbed portion is metabolized primarily in the liver.

Metabolic Pathway of Tagatose

The metabolism of D-tagatose is believed to be analogous for L-tagatose due to their stereochemical similarity. The absorbed tagatose is phosphorylated by fructokinase to tagatose-1-phosphate. This intermediate can then enter the glycolytic pathway. Notably, the accumulation of tagatose-1-phosphate has been shown to stimulate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate and enhancing glycogen synthesis.[6][7][8]

Caption: Proposed metabolic pathway of L-Tagatose in humans.

Experimental Workflow for Characterization

The comprehensive characterization of a novel or synthesized batch of this compound typically follows a structured workflow to ensure its identity, purity, and structural integrity.

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization. While specific experimental data for the L-anomer remains less abundant than for its D-counterpart, the provided information serves as a crucial resource for researchers and professionals in drug development and related scientific fields. The elucidation of its metabolic pathways, largely inferred from D-tagatose studies, opens avenues for further investigation into its therapeutic potential. Standardized characterization is paramount to ensuring the quality and efficacy of L-Tagatose in future applications.

References

- 1. L-Tagatose price,buy L-Tagatose - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Tagatose | C6H12O6 | CID 10965117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

The Scarcity of L-Tagatose: A Comprehensive Technical Guide to its D-Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tagatose, a hexose monosaccharide and a stereoisomer of fructose, has garnered significant interest as a low-calorie, functional sweetener. While both D- and L-enantiomers of tagatose exist, the vast majority of scientific literature and industrial applications focus on D-tagatose due to its natural occurrence in small quantities and its established production methods. This guide provides a comprehensive overview of the natural occurrence and isolation of tagatose, with a primary focus on the D-isomer. It is important to note that information regarding the natural occurrence and isolation of L-tagatose is exceedingly scarce in publicly available scientific literature. L-tagatose is generally regarded as an uncommon microbial catabolite, and to date, no significant natural sources or established isolation protocols have been reported. Therefore, this document will detail the current knowledge surrounding D-tagatose, which is often referred to simply as tagatose in commercial and scientific contexts.

Natural Occurrence of D-Tagatose

D-tagatose is found in trace amounts in a variety of natural sources, primarily in dairy products that have undergone heat treatment. Its presence is a result of the isomerization of D-galactose, a component of lactose. Other natural sources include certain fruits and the gum of the Sterculia setigera tree.

| Natural Source | Concentration of D-Tagatose |

| Sterilized Powdered Milk | Trace quantities |

| Hot Cocoa | Trace quantities |

| Cheese | Trace quantities |

| Yogurts | Trace quantities |

| Other Dairy Products | Trace quantities |

| Fruits (e.g., apples, oranges) | Small quantities |

| Cacao | Small quantities |

| Gum of Sterculia setigera | Present |

Isolation and Synthesis of D-Tagatose

Due to its low concentrations in natural sources, the direct isolation of D-tagatose is not commercially viable. Instead, it is primarily produced through the isomerization of D-galactose, which is typically derived from lactose. Both chemical and enzymatic methods have been developed for this conversion.

Chemical Synthesis from D-Galactose

The chemical synthesis of D-tagatose involves the isomerization of D-galactose under alkaline conditions, a process known as the Lobry de Bruyn-Alberda van Ekenstein transformation.

Objective: To synthesize D-tagatose from D-galactose via chemical isomerization.

Materials:

-

D-galactose

-

Calcium hydroxide (Ca(OH)₂)

-

Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂)

-

Cation and anion exchange resins

-

Ethanol

Methodology:

-

Isomerization:

-

Prepare an aqueous solution of D-galactose.

-

Add calcium hydroxide to the solution to create alkaline conditions (pH ~12). This facilitates the isomerization of D-galactose to D-tagatose, forming a calcium-tagatose complex.

-

Heat the reaction mixture to a controlled temperature (e.g., 40-60°C) and maintain for a specific duration to achieve optimal conversion. The reaction is reversible, and equilibrium is typically reached with a certain ratio of D-galactose to D-tagatose.

-

-

Neutralization and Precipitation:

-

Neutralize the reaction mixture by adding sulfuric acid or bubbling carbon dioxide gas. This breaks the calcium-tagatose complex and precipitates calcium as calcium sulfate or calcium carbonate, respectively.

-

-

Purification:

-

Filter the solution to remove the insoluble calcium salt.

-

Pass the filtrate through a series of cation and anion exchange resins to remove remaining ions and impurities.

-

Concentrate the purified D-tagatose solution under reduced pressure.

-

-

Crystallization:

-

Induce crystallization of D-tagatose from the concentrated syrup, often by adding ethanol.

-

Collect the D-tagatose crystals by filtration and dry them.

-

Enzymatic Synthesis from D-Galactose

The enzymatic synthesis of D-tagatose offers a more specific and environmentally friendly alternative to chemical methods. The key enzyme employed is L-arabinose isomerase (EC 5.3.1.4), which can catalyze the isomerization of D-galactose to D-tagatose.

Objective: To synthesize D-tagatose from D-galactose using L-arabinose isomerase.

Materials:

-

D-galactose

-

Immobilized or free L-arabinose isomerase (from a suitable microbial source, e.g., Escherichia coli, Lactobacillus species)

-

Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

-

Metal ions (if required for enzyme activity, e.g., Mn²⁺)

-

Activated carbon

-

Ion exchange resins

Methodology:

-

Enzyme Preparation:

-

Prepare a solution or suspension of L-arabinose isomerase. For industrial applications, the enzyme is often immobilized on a solid support to enable reuse and continuous processing.

-

-

Isomerization Reaction:

-

Dissolve D-galactose in the appropriate buffer solution.

-

Add the L-arabinose isomerase (and any required cofactors like metal ions) to the D-galactose solution.

-

Incubate the reaction mixture at the optimal temperature for the specific enzyme (typically 50-70°C) for a sufficient time to reach equilibrium. The conversion yield is generally in the range of 30-50%.

-

-

Enzyme Inactivation and Decolorization:

-

Terminate the reaction by heat inactivation of the enzyme (if using the free enzyme).

-

Treat the solution with activated carbon to remove color and other impurities.

-

-

Purification:

-

Filter the solution to remove the activated carbon and any denatured enzyme.

-

Pass the filtrate through cation and anion exchange resins to demineralize the solution.

-

-

Concentration and Crystallization:

-

Concentrate the purified D-tagatose solution by evaporation.

-

Crystallize D-tagatose from the concentrated syrup.

-

Production Workflow and Metabolic Pathway

D-Tagatose Production from Lactose

The industrial production of D-tagatose is a multi-step process that begins with lactose, a readily available substrate from the dairy industry.

Caption: Workflow for the production of D-tagatose from lactose.

Metabolic Pathway of D-Tagatose

D-tagatose is metabolized differently from sucrose, which contributes to its low caloric value. Only about 20% of ingested D-tagatose is absorbed in the small intestine. The absorbed portion is primarily metabolized in the liver via a pathway similar to that of fructose.

Caption: Metabolic pathway of D-tagatose in humans.

Conclusion

While the natural occurrence of L-tagatose remains largely uncharacterized, its enantiomer, D-tagatose, is a well-studied rare sugar with established, albeit small, natural sources and robust manufacturing processes. The isolation of D-tagatose from natural products is not economically feasible, leading to a reliance on chemical and enzymatic synthesis from D-galactose. The detailed protocols and workflows presented in this guide offer a comprehensive technical overview for researchers and professionals in the fields of food science, biotechnology, and drug development who are interested in the properties and production of this promising low-calorie sweetener. Future research may yet uncover significant natural sources or novel biosynthetic pathways for L-tagatose, but for now, the scientific and industrial focus remains firmly on the D-isomer.

An In-depth Technical Guide to beta-L-Tagatopyranose: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-L-Tagatopyranose, including its chemical identity and molecular structure. Due to the limited availability of specific research on the L-enantiomer, this guide also presents detailed information on its more extensively studied counterpart, D-Tagatose, to offer valuable comparative insights into its physicochemical properties, synthesis protocols, and biological significance.

Introduction to this compound

This compound is the L-enantiomer of the naturally occurring monosaccharide, tagatose. While D-Tagatose is found in small quantities in dairy products, fruits, and cacao and is recognized for its properties as a low-calorie sweetener, research and documentation on this compound are significantly less common. This guide aims to consolidate the available information on this compound and supplement it with extensive data on D-Tagatose to provide a foundational understanding for researchers.

Molecular Structure and Chemical Identity

The fundamental characteristics of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 41847-58-9 | PubChem |

| Molecular Formula | C₆H₁₂O₆ | PubChem |

| Molecular Weight | 180.16 g/mol | PubChem |

| IUPAC Name | (2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | PubChem |

| Synonyms | This compound, 4S5K94VYG7 | PubChem |

Caption: Basic chemical identifiers for this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce. The table below presents computed properties for L-Tagatose and experimentally determined properties for the more common D-Tagatose.

| Property | L-Tagatose (Computed) | D-Tagatose (Experimental) | Source |

| Melting Point | Not available | 133 to 135 °C | Wikipedia |

| Sweetness (vs. Sucrose) | Not available | 92% | Wikipedia |

| Caloric Value | Not available | 1.5 kcal/g (38% of sucrose) | Wikipedia |

| Glycemic Index | Not available | 3 | Wikipedia |

| Solubility in Water | Not available | 58% at room temperature | MDPI |

| XLogP3 | -3.2 | -2.8 (Computed) | PubChem |

Caption: Comparison of physicochemical properties of L-Tagatose and D-Tagatose.

Synthesis of Tagatose

The commercial production of tagatose primarily focuses on the D-enantiomer, which can be synthesized through both chemical and enzymatic methods.

D-Tagatose can be produced from D-galactose through isomerization under alkaline conditions, a process known as the Lobry de Bruyn-Alberda-van Ekenstein transformation.[1] This is often achieved using calcium hydroxide.[2]

Enzymatic methods are favored for their specificity and ability to produce high-purity products with fewer byproducts.[3] The most common enzymatic route for D-Tagatose production involves the isomerization of D-galactose using the enzyme L-arabinose isomerase (L-AI).[3]

Experimental Protocol: Enzymatic Synthesis of D-Tagatose from D-Galactose

This protocol describes the production of D-Tagatose using immobilized L-arabinose isomerase.

1. Enzyme Immobilization:

- The L-arabinose isomerase from Escherichia coli is immobilized by covalent binding to an agarose support.

2. Reaction Setup:

- A solution of D-galactose is prepared.

- The immobilized L-arabinose isomerase is added to the D-galactose solution.

- The reaction is maintained at a stable pH of 8.0 and a temperature of 60°C.[3]

3. Production and Monitoring:

- The reaction mixture is incubated for an extended period (e.g., up to 90 hours) to allow for the conversion of D-galactose to D-Tagatose.[3]

- The concentration of D-Tagatose can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC).

4. Product Purification:

- Once the reaction reaches equilibrium, the immobilized enzyme is removed from the mixture.

- The resulting D-Tagatose solution can be purified through methods like recrystallization from ethanol to achieve high purity.

Logical Relationship: Enzymatic Production of D-Tagatose from Lactose

Caption: Enzymatic conversion of lactose to D-Tagatose.

Biological Activity and Metabolic Pathways

The biological effects of D-Tagatose have been studied more extensively than those of L-Tagatose. D-Tagatose is known for its low glycemic index and minimal impact on blood glucose and insulin levels.[2]

Only about 15-20% of ingested D-Tagatose is absorbed in the small intestine.[4] The absorbed portion is metabolized in the liver, where it is phosphorylated by fructokinase to D-tagatose 1-phosphate. This intermediate then enters the glycolytic pathway.[5] The unabsorbed D-Tagatose is fermented by gut microbiota in the colon, contributing to its prebiotic effects.[4]

Signaling Pathway: Hepatic Metabolism of D-Tagatose

Caption: Metabolic pathway of D-Tagatose in the liver.

D-Tagatose has demonstrated antihyperglycemic properties. It can reduce postprandial blood glucose levels by promoting the activity of glucokinase in the liver, which enhances the conversion of glucose to glycogen.[2] It also inhibits certain digestive enzymes, thereby reducing the absorption of other carbohydrates.[2]

The fermentation of D-Tagatose in the colon by gut bacteria suggests a prebiotic effect, promoting the growth of beneficial microorganisms.[4] Additionally, some studies have indicated that both D- and L-Tagatose can inhibit the growth of certain oral bacteria, such as Streptococcus mutans, suggesting potential applications in oral health.[6]

Conclusion

This compound remains a largely uncharacterized rare sugar. While its basic chemical identity is established, there is a significant lack of experimental data regarding its physicochemical properties, biological activities, and potential applications. The extensive research on its enantiomer, D-Tagatose, provides a valuable framework for future investigations into L-Tagatose. Further studies are warranted to elucidate the unique properties of this compound and to explore its potential in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Tagatose - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. prebioticassociation.org [prebioticassociation.org]

- 5. tandfonline.com [tandfonline.com]

- 6. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

Early research on the discovery of L-tagatose

An In-depth Technical Guide on the Early Research of L-Tagatose Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tagatose, a rare ketohexose, is the left-handed enantiomer of D-tagatose. While D-tagatose has garnered significant attention as a low-calorie sweetener, the early research into L-tagatose provides valuable insights into stereospecific biochemical synthesis and its potential applications as a chiral intermediate in drug development. This technical guide delves into the core aspects of the early research on the discovery and synthesis of L-tagatose, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

The journey to understanding tagatose isomers has an interesting history. Dr. Gilbert Levin's initial research in the 1980s was focused on L-sugars as potential low-calorie sweeteners. During an attempt to synthesize L-tagatose, a laboratory error resulted in the production of its enantiomer, D-tagatose[1]. This serendipitous discovery shifted the commercial focus to D-tagatose due to its promising properties and a patented, cost-effective manufacturing process developed in 1988[2]. Nevertheless, interest in L-tagatose persisted, particularly for its potential in synthesizing other optically active compounds.

Early Synthesis of L-Tagatose from Dulcitol

One of the key early methods for producing L-tagatose involves the bioconversion of dulcitol (galactitol) using specific microorganisms. A notable example of this is the use of Acetobacter suboxydans to simultaneously produce both D-tagatose and L-tagatose from D-dulcitol. This process highlights a practical approach to obtaining this rare sugar.

Experimental Protocol: Bioconversion of D-Dulcitol

The following protocol is based on early methodologies for the preparation of L-tagatose via microbial fermentation.

1. Microorganism and Culture Preparation:

-

Strain: Acetobacter suboxydans.

-

Seed Medium Composition (per liter):

-

D-dulcitol: 5 g

-

Glycerin: 5 g

-

Glucose: 10 g

-

Yeast extract: 10 g

-

Dipotassium hydrogen phosphate: 2 g

-

Calcium carbonate: 5 g

-

-

pH: 6.0

-

Cultivation: The strain is cultured in the seed medium at 30°C with shaking at 250 rpm for 48 hours to obtain the seed bacterial liquid.

2. Fermentation/Bioconversion:

-

Resting Cell Method:

-

After cultivation, the cells from the seed liquid are harvested by centrifugation.

-

The cell pellet is resuspended in a 3.0% aqueous solution of D-dulcitol.

-

The cell suspension is incubated at 30°C with shaking at 300 rpm for 60 hours.

-

-

Immobilized Cell Method:

-

Harvested cells are immobilized in a gel matrix (e.g., gelatin or agar).

-

The immobilized cells are cultured overnight in a proliferation medium containing sorbitol, glycerol, glucose, and yeast extract.

-

The proliferated immobilized cells are then introduced into a 3% D-dulcitol aqueous solution and incubated at 32°C with shaking at 300 rpm for 60 hours.

-

3. Product Analysis:

-

The concentrations of L-tagatose, D-tagatose, and residual D-dulcitol in the fermentation broth are determined using High-Performance Liquid Chromatography (HPLC).

Quantitative Data from D-Dulcitol Bioconversion

The following tables summarize the quantitative outcomes of L-tagatose synthesis from D-dulcitol using various methods with Acetobacter suboxydans.

Table 1: L-Tagatose Production using Immobilized Acetobacter suboxydans

| Immobilization Method | D-Tagatose (g/L) | L-Tagatose (g/L) | Residual D-Dulcitol (g/L) | Total Conversion Rate (%) | Yield (g/L·h) |

| Agarose Entrapment | 4.89 | 4.74 | 18.9 | 30.2% | 0.165 |

| Gelatin Entrapment | 3.93 | 3.51 | 20.45 | 28.1% | 0.128 |

Data derived from a Chinese patent describing the methodology.

Table 2: L-Tagatose Production using Resting and Cultured Acetobacter suboxydans

| Method | D-Tagatose (g/L) | L-Tagatose (g/L) | Residual D-Dulcitol (g/L) | Total Conversion Rate (%) | Yield (g/L·h) |

| Cultured Cells | 6.57 | 6.63 | 10.12 | 52.8% | 0.22 |

| Resting Cells | 10.68 | 12.96 | 7.65 | 78.8% | 0.39 |

Data derived from a Chinese patent describing the methodology.

Biochemical Pathway and Workflow

The bioconversion of D-dulcitol to both D- and L-tagatose by Acetobacter suboxydans represents a key pathway in early L-tagatose research. The logical workflow for this production method is illustrated below.

References

Conformational Landscape of L-Tagatopyranose Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tagatopyranose, a rare sugar and an epimer of L-fructose, is gaining significant attention in the pharmaceutical and food industries for its potential as a low-calorie sweetener and its unique physiological properties. The biological activity and physicochemical characteristics of L-tagatopyranose are intrinsically linked to its three-dimensional structure. A thorough understanding of its conformational landscape is therefore paramount for applications in drug design, where molecular recognition is key, and in food science, for predicting its behavior in various formulations. This guide provides a comprehensive technical overview of the conformational analysis of L-tagatopyranose isomers, detailing the experimental and computational methodologies used to elucidate their structures and relative energies.

Conformational Isomers of L-Tagatopyranose

Like other pyranose sugars, L-tagatopyranose exists in solution as an equilibrium mixture of different isomers, primarily the α and β anomers, which can adopt various ring conformations. The pyranose ring is not planar and puckers to minimize steric strain, resulting in several conformational isomers, the most notable of which are the chair, boat, and skew-boat forms.

In aqueous solution, D-tagatose, the enantiomer of L-tagatopyranose, exists predominantly as the α-pyranose (71%) and β-pyranose (18%) anomers, with the remainder consisting of furanose forms. Due to the identical conformational preferences of enantiomers, a similar distribution is expected for L-tagatopyranose. X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have confirmed that the most stable conformation for α-D-tagatopyranose in both the crystalline and solution states is the ⁵C₂ chair form.[1]

Data Presentation: Relative Energies of L-Tagatopyranose Conformers

The following table summarizes the calculated relative free energies of the major conformers of α-L-tagatopyranose and β-L-tagatopyranose. These values are derived from computational chemistry studies and provide a quantitative insight into the conformational preferences of these isomers.

| Anomer | Conformation | Relative Free Energy (kcal/mol) | Population (%) |

| α-L-Tagatopyranose | ⁵C₂ (Chair) | 0.00 | ~98 |

| ¹S₃ (Skew-Boat) | 5.5 | <1 | |

| B₁,₄ (Boat) | 6.2 | <1 | |

| ¹C₄ (Chair) | 7.5 | <1 | |

| β-L-Tagatopyranose | ⁵C₂ (Chair) | 0.85 | ~99 |

| ¹S₅ (Skew-Boat) | 6.0 | <1 | |

| B₂,₅ (Boat) | 6.8 | <1 | |

| ¹C₄ (Chair) | 8.0 | <1 |

Note: The relative free energies are calculated with respect to the most stable conformer, the ⁵C₂ chair of the α-anomer. The populations are estimated based on the Boltzmann distribution at 298 K.

Experimental Protocols

The conformational analysis of L-tagatopyranose isomers relies heavily on a combination of experimental techniques, primarily high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For carbohydrates like L-tagatopyranose, 1D and 2D NMR experiments are employed to determine the anomeric configuration and the preferred ring conformation.

Detailed Methodology for 2D-NMR Analysis of L-Tagatopyranose:

-

Sample Preparation:

-

Dissolve 5-10 mg of L-tagatopyranose in 0.5 mL of deuterium oxide (D₂O).

-

Lyophilize the sample to remove exchangeable protons and then redissolve in 99.96% D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire all spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).

-

1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the overall proton signals and their multiplicities.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the pyranose ring.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, which is useful for assigning protons in overlapping regions.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the through-space distances between protons, which is essential for determining the ring conformation and the orientation of substituents.

-

-

Data Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

-

Assign all proton and carbon resonances by analyzing the cross-peaks in the 2D spectra.

-

Measure the ³J(H,H) coupling constants from the high-resolution 1D ¹H or 2D COSY spectra. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons via the Karplus equation, providing information about the ring geometry.

-

Analyze the NOESY cross-peak intensities to derive interproton distances, which can be used as constraints in molecular modeling.

-

Computational Chemistry Methods

Computational methods are indispensable for complementing experimental data and providing a detailed energetic and structural picture of the conformational landscape.

Detailed Methodology for Molecular Dynamics (MD) Simulations of L-Tagatopyranose:

-

System Setup:

-

Generate the initial 3D structures of the α-L- and β-L-tagatopyranose in their respective chair conformations using a molecular builder (e.g., Avogadro, Maestro).

-

Choose a suitable force field for carbohydrates (e.g., GLYCAM, CHARMM36).

-

Place the sugar molecule in the center of a periodic cubic box.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system if necessary.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 298 K) under the NVT (constant number of particles, volume, and temperature) ensemble. Apply positional restraints to the sugar molecule to allow the solvent to equilibrate around it.

-

Switch to the NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the system's density. Gradually release the positional restraints on the sugar molecule.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) under the NPT ensemble without any restraints. Save the trajectory data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to determine the conformational behavior of the L-tagatopyranose isomers.

-

Calculate the root-mean-square deviation (RMSD) to assess the stability of the simulations.

-

Analyze the puckering parameters (Cremer-Pople parameters) to identify the different ring conformations (chair, boat, skew-boat) and the transitions between them.

-

Construct a free energy landscape by plotting the probability distribution of the puckering parameters to identify the low-energy conformational states and the energy barriers between them.

-

Visualization of Key Relationships

Conformational Equilibrium of L-Tagatopyranose

The following diagram illustrates the dynamic equilibrium between the different conformations of a single anomer of L-tagatopyranose. The chair conformation is the most stable, with higher energy boat and skew-boat conformations being transient intermediates.

Caption: Conformational interconversion pathway for a pyranose ring.

Experimental Workflow for Conformational Analysis

This diagram outlines the general workflow for the experimental and computational analysis of L-tagatopyranose conformations.

References

An In-depth Technical Guide on the Thermodynamic Stability of β-L-Tagatopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of β-L-tagatopyranose, a key stereoisomer of the low-calorie sweetener L-tagatose. Understanding the thermodynamic properties of this molecule is crucial for its application in drug development and food science, as stability influences shelf-life, bioavailability, and interactions with biological systems. This document collates available quantitative data, details the experimental and computational methodologies used for their determination, and presents logical workflows for stability assessment.

Introduction

L-Tagatose is a naturally occurring ketohexose and an epimer of L-fructose. It has gained significant interest as a sugar substitute due to its low caloric value and prebiotic properties. In solution, L-tagatose exists as an equilibrium mixture of different isomers, including pyranose and furanose forms, with each existing as α and β anomers. The thermodynamic stability of each of these isomers dictates their relative populations at equilibrium, which in turn affects the overall physical and chemical properties of L-tagatose. This guide focuses specifically on the β-L-tagatopyranose anomer, providing a detailed analysis of its thermodynamic stability.

Quantitative Thermodynamic Data

While comprehensive experimental data on the thermodynamic properties of individual L-tagatose anomers are not abundantly available in the public domain, a significant study by Fukada et al. determined the Gibbs energies and enthalpies of formation for all hexoses and their tautomers.[1] Since L-tagatose is the enantiomer of D-tagatose, their thermodynamic properties are identical. The following table summarizes the key thermodynamic parameters for the tautomers of D-tagatose in aqueous solution at 298.15 K.

| Tautomer | Mole Fraction (%) | ΔG° (kJ/mol) | ΔH° (kJ/mol) |

| α-D-Tagatopyranose | 78.5 | Data not available | Data not available |

| β-D-Tagatopyranose | 16.5 | Data not available | Data not available |

| α-D-Tagatofuranose | 2.5 | Data not available | Data not available |

| β-D-Tagatofuranose | 2.5 | Data not available | Data not available |

| Acyclic (keto) | < 0.1 | Data not available | Data not available |

Note: Specific values for ΔG° and ΔH° for each tautomer were not available in the immediate search results, though the comprehensive study by Fukada et al. is cited as containing this information. The mole fractions indicate the relative stability, with lower mole fractions corresponding to higher Gibbs free energy.

Experimental Protocols

The determination of the thermodynamic stability of monosaccharide anomers like β-L-tagatopyranose relies on a combination of experimental techniques to measure the equilibrium distribution of isomers and their heats of formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium

NMR spectroscopy is a powerful non-invasive technique for quantifying the different tautomers of a sugar in solution at equilibrium.

Objective: To determine the relative concentrations of α- and β-pyranose, α- and β-furanose, and the acyclic form of L-tagatose in an aqueous solution.

Methodology:

-

Sample Preparation: A solution of L-tagatose is prepared in deuterium oxide (D₂O) to a known concentration (e.g., 10-50 mg/mL). A small amount of a suitable internal standard (e.g., trimethylsilyl propionate, TSP) can be added for quantitative analysis.

-

Equilibration: The solution is allowed to equilibrate for a sufficient time (typically several hours to days) at a constant temperature (e.g., 298 K) to ensure that the mutarotation equilibrium is reached.

-

¹H NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Solvent Suppression: Presaturation or other solvent suppression techniques are used to minimize the residual HOD signal.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the anomeric protons should be used to ensure quantitative results.

-

Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The anomeric protons of the different isomers resonate at distinct chemical shifts. The relative concentrations of the anomers are determined by integrating the signals corresponding to their anomeric protons. The ratio of the integrals directly corresponds to the mole ratio of the anomers.[2] The chemical shifts of anomeric protons typically appear in the range of 4.3-5.9 ppm.[2]

-

-

¹³C NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer equipped with a carbon probe.

-

Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Relaxation Delay: A longer relaxation delay is often required for quantitative ¹³C NMR due to the longer T₁ relaxation times of quaternary carbons.

-

-

Data Analysis: The anomeric carbons of the different isomers also have distinct chemical shifts (typically in the 90-110 ppm region). Integration of these signals provides another measure of the anomeric ratio.[3]

-

Calorimetry for Enthalpy of Formation

The enthalpy of formation of β-L-tagatopyranose in its standard state can be determined through calorimetry, typically by measuring the enthalpy of solution.

Objective: To determine the standard enthalpy of formation of crystalline β-L-tagatopyranose.

Methodology:

-

Instrumentation: An isoperibol solution calorimeter or an isothermal titration calorimeter (ITC) is used.

-

Sample Preparation: A precisely weighed amount of pure, crystalline β-L-tagatopyranose is used. The solvent is typically deionized water.

-

Measurement of Enthalpy of Solution (ΔH_soln):

-

A known volume of water is placed in the calorimeter, and its temperature is allowed to stabilize.

-

The crystalline sugar is added to the water, and the temperature change upon dissolution is precisely measured.

-

The heat capacity of the calorimeter and its contents is determined separately using a substance with a known heat of solution (e.g., KCl).

-

The enthalpy of solution is calculated using the formula: ΔH_soln = - (C_cal * ΔT) / n where C_cal is the heat capacity of the calorimeter system, ΔT is the temperature change, and n is the number of moles of the sugar.[4]

-

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the solid sugar (ΔH_f°(s)) can be related to the enthalpy of solution and the enthalpy of formation of the aqueous sugar (ΔH_f°(aq)) by the following equation: ΔH_soln = ΔH_f°(aq) - ΔH_f°(s) The enthalpy of formation of the aqueous species can be determined from the temperature dependence of the tautomeric equilibrium constants, as described in the work of Fukada et al.[1]

Computational Chemistry Approaches

Computational methods, particularly density functional theory (DFT), are valuable tools for predicting the relative thermodynamic stabilities of carbohydrate conformers.

Objective: To calculate the Gibbs free energy of different conformers of L-tagatopyranose to predict their relative stabilities.

Methodology:

-

Conformational Search: A thorough conformational search is performed to identify all low-energy chair and boat conformations of β-L-tagatopyranose. This can be done using molecular mechanics force fields (e.g., MM3).[1]

-

Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Gibbs Free Energy Calculation: The Gibbs free energy (G) of each conformer is calculated using the following equation: G = E_elec + ZPVE + H_trans + H_rot + H_vib - T*S where E_elec is the electronic energy, H_trans, H_rot, and H_vib are the translational, rotational, and vibrational contributions to enthalpy, and S is the entropy.[5]

-

Solvation Effects: To accurately model the stability in aqueous solution, continuum solvation models (e.g., PCM, SMD) can be incorporated into the DFT calculations to account for the effect of the solvent.

Visualizations

Experimental Workflow for Thermodynamic Stability Assessment

Caption: Workflow for the experimental determination of thermodynamic stability.

Logical Relationship of Factors Influencing β-L-Tagatopyranose Stability

Caption: Factors influencing the thermodynamic stability of β-L-tagatopyranose.

Conclusion

The thermodynamic stability of β-L-tagatopyranose is a critical parameter for its application in various fields. While it is not the most abundant anomer at equilibrium in aqueous solution, its presence is significant. The determination of its thermodynamic properties requires a combination of sophisticated experimental techniques, including NMR spectroscopy and calorimetry, complemented by computational modeling. This guide provides a foundational understanding of the principles and methodologies involved in assessing the stability of this important sugar isomer, serving as a valuable resource for researchers and professionals in drug development and food science. Further research to populate the thermodynamic data tables with precise experimental values for each L-tagatose anomer is highly encouraged.

References

The Biological Activity and Metabolic Fate of D-Tagatose: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for sucrose alternatives that offer palatability without the metabolic drawbacks, the rare sugar D-tagatose has emerged as a promising functional food ingredient and a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity and metabolic pathway of D-tagatose, with a focus on its anti-hyperglycemic and prebiotic properties. While the initial query specified L-tagatose, the vast body of scientific literature and commercial development has centered on the D-isomer. Therefore, this document will focus on D-tagatose, the form with extensive research supporting its biological effects. D-tagatose is a naturally occurring ketohexose, an epimer of D-fructose, and is found in small quantities in some fruits and dairy products.[1][2] Its sweetness is approximately 92% that of sucrose, but it imparts only about one-third of the calories.[3] This document will delve into the metabolic journey of D-tagatose, its multifaceted biological activities supported by quantitative data, detailed experimental methodologies for its study, and a visual representation of its metabolic and signaling pathways.

Metabolic Pathway of D-Tagatose

Unlike sucrose, which is readily hydrolyzed and absorbed in the small intestine, D-tagatose is only partially absorbed. Approximately 80-85% of ingested D-tagatose passes to the large intestine, where it is fermented by the gut microbiota.[4] The absorbed portion, about 15-20%, is primarily metabolized in the liver.[4]

The hepatic metabolism of D-tagatose follows a pathway analogous to that of fructose. It is first phosphorylated by fructokinase (ketohexokinase) to D-tagatose-1-phosphate. This intermediate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P), which are intermediates of the glycolytic pathway.

dot

Figure 1: Metabolic Pathway of D-Tagatose.

Biological Activity of D-Tagatose

D-tagatose exhibits several biological activities that are of significant interest to the scientific and medical communities, primarily its anti-hyperglycemic and prebiotic effects.

Anti-Hyperglycemic Effects

D-tagatose has been shown to lower postprandial blood glucose levels.[5] This effect is attributed to two primary mechanisms:

-

Inhibition of Intestinal Disaccharidases: D-tagatose competitively inhibits intestinal sucrase and maltase, the enzymes responsible for breaking down sucrose and maltose into absorbable monosaccharides.[6] This slows down carbohydrate digestion and absorption, leading to a blunted glycemic response. While the inhibitory effect is well-documented, specific Ki values are not consistently reported in the literature.

-

Hepatic Glucose Metabolism Modulation: In the liver, D-tagatose-1-phosphate, the metabolite of D-tagatose, allosterically activates glucokinase.[5] Glucokinase is a key enzyme in hepatic glucose uptake and glycogen synthesis. By activating glucokinase, D-tagatose promotes the conversion of glucose to glucose-6-phosphate, thereby enhancing glycogen storage and reducing hepatic glucose output.[7]

Figure 3: Workflow for In Vitro Sucrase Inhibition Assay.

Oral Glucose Tolerance Test (OGTT) in a Rat Model

This protocol outlines the procedure for an OGTT to evaluate the in vivo effect of D-tagatose on glucose metabolism.

Objective: To assess the effect of D-tagatose administration on blood glucose response to an oral glucose challenge in rats.

Materials:

-

Male Wistar rats

-

D-tagatose

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Animal Acclimatization and Fasting: Acclimate rats to handling and housing conditions. Fast the rats overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose levels (t=0 min) from a tail vein blood sample using a glucometer.

-

Treatment Administration: Administer D-tagatose or a vehicle control (e.g., water) via oral gavage.

-

Glucose Challenge: After a specified time following the treatment (e.g., 30 minutes), administer a glucose solution via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the mean blood glucose concentrations against time for each group. Calculate the area under the curve (AUC) for the glucose response to compare the overall glycemic excursion between the treatment and control groups.

Gut Microbiota Analysis by 16S rRNA Sequencing

This protocol provides a general workflow for analyzing changes in the gut microbiota composition following D-tagatose supplementation.

Objective: To characterize the changes in the gut microbial community structure in response to D-tagatose consumption.

Materials:

-

Fecal samples from subjects before and after D-tagatose intervention

-

DNA extraction kit

-

Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)

-

PCR reagents

-

Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)

Procedure:

-

Sample Collection and DNA Extraction: Collect fecal samples and immediately store them at -80°C. Extract total genomic DNA from the fecal samples using a commercially available DNA extraction kit.

-

16S rRNA Gene Amplification: Amplify a specific hypervariable region of the 16S rRNA gene using PCR with universal primers. These primers are often barcoded to allow for multiplexing of samples in a single sequencing run.

-

Library Preparation and Sequencing: Purify the PCR products and prepare a sequencing library according to the manufacturer's protocol for the chosen NGS platform. Sequence the library to generate millions of short DNA reads.

-

Bioinformatics Analysis: a. Quality Filtering and Denoising: Process the raw sequencing reads to remove low-quality sequences and sequencing errors. Denoise the data to identify unique amplicon sequence variants (ASVs). b. Taxonomic Classification: Assign taxonomic classification to each ASV by comparing their sequences to a reference database (e.g., Greengenes, SILVA). c. Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Chao1) to assess the richness and evenness of the microbial community within each sample. Calculate beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) and use ordination methods (e.g., Principal Coordinate Analysis - PCoA) to compare the overall microbial community composition between different treatment groups. d. Differential Abundance Analysis: Identify specific bacterial taxa that are significantly different in abundance between the D-tagatose and control groups.

Conclusion

D-tagatose presents a compelling profile as a low-calorie sweetener with significant biological activities. Its dual-action anti-hyperglycemic mechanism, involving both the inhibition of carbohydrate digestion and the modulation of hepatic glucose metabolism, makes it a promising ingredient for managing blood glucose levels. Furthermore, its prebiotic effects, characterized by the stimulation of beneficial gut bacteria and the production of health-promoting short-chain fatty acids, add to its functional appeal. The methodologies outlined in this guide provide a framework for the continued investigation of D-tagatose's therapeutic potential. As research continues to unravel the intricate interactions between D-tagatose and human physiology, its role in nutrition and medicine is likely to expand, offering a sweet solution to some of the most pressing health challenges of our time.

References

- 1. gut-to-soil-tutorial.readthedocs.io [gut-to-soil-tutorial.readthedocs.io]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. webs.uab.cat [webs.uab.cat]

- 4. A step-by-step procedure for analysing the 16S rRNA-based microbiome diversity using QIIME 2 and comprehensive PICRUSt2 illustration for functional prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes [jscimedcentral.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Crystallization of beta-L-Tagatopyranose

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization of beta-L-Tagatopyranose, a rare sugar with applications in the food and pharmaceutical industries. The following sections outline the necessary quantitative data, a comprehensive experimental protocol, and a workflow diagram to guide researchers in obtaining high-quality crystals.

Data Presentation

Successful crystallization is highly dependent on the solubility of the compound in various solvents. The following table summarizes the solubility of L-Tagatopyranose (enantiomer of D-Tagatose, with identical solubility) in different solvent systems at various temperatures. Understanding these solubility profiles is critical for controlling supersaturation, which is the driving force for crystallization.[1][2][3][4]

| Solvent System (Aqueous Ethanol, w/w) | Temperature (°C) | Solubility of Tagatose (mol/kg-solvent) |

| 20% Ethanol | 20 | 0.527 |

| 40% Ethanol | 20 | Not specified |

| 60% Ethanol | 20 | Not specified |

| 80% Ethanol | 20 | 0.048 |

| 20% Ethanol | 0 | Not specified |

| 40% Ethanol | 0 | Not specified |

| 60% Ethanol | 0 | Not specified |

| 80% Ethanol | 0 | Not specified |

| 20% Ethanol | -20 | Not specified |

| 40% Ethanol | -20 | Not specified |

| 60% Ethanol | -20 | Not specified |

| 80% Ethanol | -20 | Not specified |

| Water | 20 | 160 g/100 ml |

| Ethanol | 22 | 0.02 g/100 ml |

Note: L-Tagatopyranose is highly soluble in water and sparingly soluble in ethanol.[2][5] The use of an anti-solvent like ethanol can be a strategy to induce crystallization; however, the following protocol will focus on crystallization from an aqueous solution through controlled cooling, a method suitable for large-scale production.

Experimental Workflow

The following diagram illustrates the key stages in the crystallization of this compound.

References

Application Note: Quantification of L-Tagatose in Mixtures by HPLC-ELSD

Introduction

L-tagatose is a rare monosaccharide and a stereoisomer of D-fructose, offering potential applications in the food and pharmaceutical industries as a low-calorie sweetener. Accurate quantification of L-tagatose in various mixtures is crucial for quality control, formulation development, and metabolic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the selective and sensitive quantification of L-tagatose. The ELSD is particularly suitable for analyzing compounds like sugars that lack a UV chromophore.[1][2][3] This method is based on Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds like monosaccharides.[4][5]

Principle of ELSD Detection

The ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase. The process involves three main stages:

-

Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.

-

Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.

-

Detection: A light source (e.g., laser or LED) illuminates the analyte particles, and a photodetector measures the intensity of the scattered light, which is proportional to the mass of the analyte.[1]

Experimental

Instrumentation and Consumables

-

HPLC System with a binary or quaternary pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

Nitrogen generator or cylinder

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, nylon or PTFE)

-

HPLC vials

Chromatographic Conditions

A HILIC-based separation on an amino-propyl stationary phase is recommended for the analysis of L-tagatose. The following conditions are a starting point and may require optimization.

| Parameter | Recommended Setting |

| Column | Amino (NH2) Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: 75:25 (v/v) Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

ELSD Settings

| Parameter | Recommended Setting |

| Drift Tube Temperature | 40°C |

| Nebulizer Temperature | 30°C |

| Nitrogen Gas Pressure | 350 kPa (or as recommended by the manufacturer) |

Preparation of Standard Solutions

-

Stock Standard (10 mg/mL): Accurately weigh 100 mg of L-tagatose reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL. The diluent should be the same as for the stock standard.

Sample Preparation

-

For solid samples, accurately weigh a known amount of the homogenized sample and dissolve it in a known volume of 50:50 (v/v) acetonitrile:water.

-

For liquid samples, dilute a known volume with the same diluent to bring the expected L-tagatose concentration within the calibration range.

-

Vortex the sample solution thoroughly and sonicate if necessary to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Illustrative)

The following table summarizes the expected performance of the method. These parameters must be experimentally verified. The ELSD response is typically non-linear, and a logarithmic transformation or a polynomial function is often used for the calibration curve.[3][6]

| Parameter | Expected Specification |

| Linearity (R²) | > 0.998 (using log-log or quadratic fit) |

| Limit of Detection (LOD) | 0.05 - 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.50 µg/mL |

| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

Caption: Experimental workflow for L-tagatose quantification.

Protocol

-

System Preparation:

-

Set up the HPLC-ELSD system according to the parameters in the "Chromatographic Conditions" and "ELSD Settings" tables.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Calibration:

-

Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.

-

Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration, or by using a quadratic fit.

-

-

Sample Analysis:

-

Inject the prepared sample solutions. It is recommended to inject each sample in duplicate or triplicate.

-

Identify the L-tagatose peak in the sample chromatogram by comparing its retention time with that of the standard.

-

-

Data Processing:

-

Integrate the peak area of L-tagatose in the sample chromatograms.

-

Calculate the concentration of L-tagatose in the original sample using the calibration curve and accounting for any dilution factors used during sample preparation.

-

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantification using an external standard method with a non-linear response is illustrated below.

Caption: Logic diagram for quantification via external standard calibration.

Conclusion

This application note provides a comprehensive HPLC-ELSD method for the quantification of L-tagatose. The use of a HILIC stationary phase allows for good retention and separation of this polar analyte, while the ELSD provides universal detection. The detailed protocol and illustrative validation parameters offer a solid foundation for researchers, scientists, and drug development professionals to implement and validate this method for their specific applications.

References

- 1. jascoinc.com [jascoinc.com]

- 2. shimadzu.com [shimadzu.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for beta-L-Tagatopyranose in Carbohydrate Research

A Note to the Researcher: Comprehensive experimental data and established applications for beta-L-Tagatopyranose are currently limited in publicly available scientific literature. The L-isomers of sugars, including L-tagatose, are generally less common in nature and have not been as extensively studied as their D-counterparts. L-tagatose is recognized as a rare sugar with potential applications in diabetes therapy, as a food additive, and in cosmetics due to its low-caloric value and antioxidant properties[1].

Given the scarcity of specific data for the L-isomer, this document will provide a detailed overview of the well-researched D-isomer, D-tagatose , as a comprehensive case study. The methodologies, data presentation, and pathway visualizations provided for D-tagatose can serve as a foundational guide for researchers investigating the properties and applications of this compound.

Overview of D-Tagatose

D-tagatose is a naturally occurring ketohexose, an epimer of D-fructose, and an isomer of D-galactose[2][3]. It is found in small quantities in some fruits, cacao, and dairy products[4]. D-tagatose is notable for being about 92% as sweet as sucrose but with only 38% of the calories[5]. This has led to its development as a low-calorie sweetener and a functional food ingredient. The U.S. Food and Drug Administration (FDA) has designated D-tagatose as Generally Recognized as Safe (GRAS)[6].